

Application Note: Solid Phase Extraction Protocol for Perfluoropropanesulfonic Acid (PFPrS)

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Compound of Interest

Compound Name: Perfluoropropanesulfonic acid

Cat. No.: B3041934

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that are persistent in the environment and have been linked to potential health risks.^[1]

Perfluoropropanesulfonic acid (PFPrS) is a short-chain PFAS that can be challenging to analyze due to its high polarity and water solubility.^{[2][3]} Solid Phase Extraction (SPE) is a critical sample preparation technique for the analysis of PFAS, as it allows for the concentration of analytes from complex matrices and the removal of interfering substances, ensuring reliable and reproducible analytical results.^[1] This application note provides a detailed protocol for the extraction of PFPrS from aqueous samples using Weak Anion Exchange (WAX) SPE cartridges, a widely used and effective method for a broad range of PFAS compounds, including short-chain analytes.^{[4][5][6]}

Data Presentation

The following table summarizes the typical performance data for the extraction of short-chain PFAS, including sulfonic acids similar to PFPrS, using WAX SPE cartridges followed by LC-MS/MS analysis. It is important to note that specific recovery and limit of detection/quantification can vary based on the matrix, instrumentation, and specific laboratory conditions.

Analyte	Matrix	SPE Sorbent	Recovery (%)	LOD (ng/L)	LOQ (ng/L)	Reference Method(s)
Short-Chain PFAS	Drinking Water	Polymeric Weak Anion Exchange (WAX)	95 - 122%	0.2 - 5.0	1 - 20	EPA 533, EPA 1633
13 PFAS (including short-chain)	Surface Water	C18 and aminopropyl silica (50:50)	86 - 111%	Not Specified	Not Specified	Micro-SPE method
25 PFAS (including short-chain)	Drinking Water	Bond Elut PFAS WAX	Average 98.1%	Statistically verified MRL of 2 ng/L	Not Specified	Based on EPA 533

LOD: Limit of Detection, LOQ: Limit of Quantification, MRL: Minimum Reporting Level

Experimental Protocol: SPE for PFPrS in Aqueous Samples

This protocol is based on established methods for PFAS analysis, such as EPA Method 533 and 1633, which utilize WAX SPE cartridges.[5]

Materials:

- SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges (e.g., Agilent Bond Elut PFAS WAX, Waters Oasis WAX, Phenomenex Strata-X-AW).[4]
- Reagents:
 - Methanol (HPLC grade or higher)
 - Reagent Water (PFAS-free)

- Ammonium hydroxide (ACS grade)
- Formic acid (ACS grade)
- Acetic acid (glacial, ≥99.99%)
- Apparatus:
 - SPE vacuum manifold
 - Sample collection containers (polypropylene)
 - Volumetric flasks and pipettes (polypropylene)
 - Nitrogen evaporator

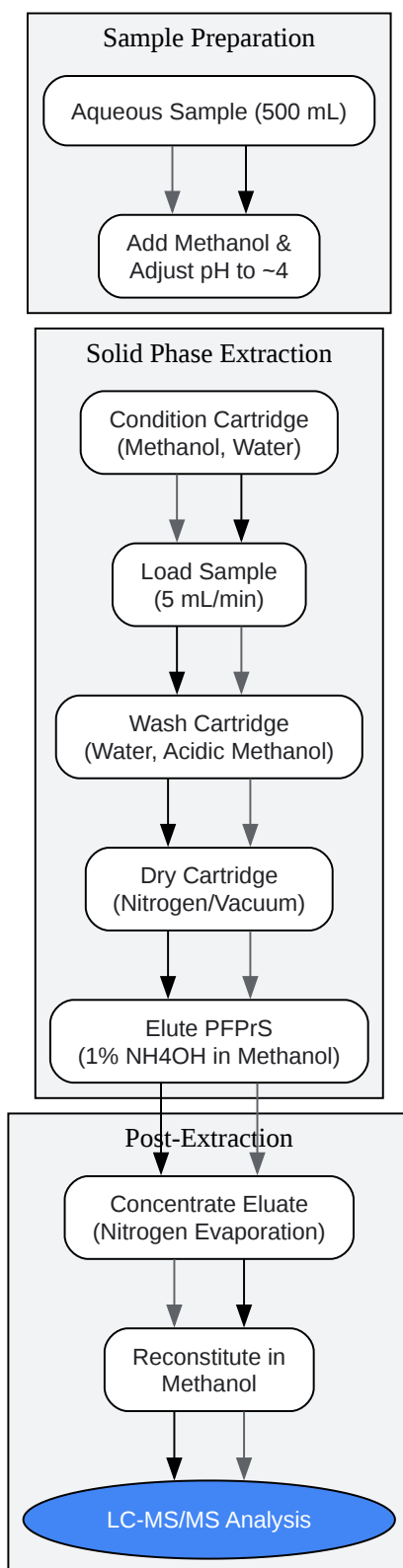
Procedure:

- Sample Pretreatment:
 - For a 500 mL aqueous sample, add 25 mL of methanol.
 - Adjust the sample pH to approximately 4 with formic acid.[\[7\]](#)
 - Spike the sample with isotopically labeled internal standards.
- SPE Cartridge Conditioning:
 - Wash the SPE cartridge with 15 mL of a 1% ammonium hydroxide solution in methanol.
 - Equilibrate the cartridge with 15 mL of methanol.
 - Finally, equilibrate the cartridge with 15 mL of reagent water. Do not allow the sorbent to go dry.
- Sample Loading:
 - Load the pretreated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

- Washing:
 - After loading the entire sample, wash the cartridge with 15 mL of reagent water to remove hydrophilic interferences.
 - Follow with a wash of 15 mL of a 1:1 solution of 0.1 M formic acid in water and methanol. [\[8\]](#)
- Drying:
 - Dry the cartridge by applying vacuum or positive pressure for 10-15 minutes to remove excess water.
- Elution:
 - Elute the retained analytes with two aliquots of 4 mL of 1% methanolic ammonium hydroxide.
 - Collect the eluate in a clean polypropylene tube.
- Concentration and Reconstitution:
 - Concentrate the eluate to near dryness under a gentle stream of nitrogen.
 - Reconstitute the extract in a suitable volume (e.g., 1 mL) of methanol or a mobile phase-compatible solvent.
 - The sample is now ready for analysis by LC-MS/MS.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Solid Phase Extraction of **Perfluoropropanesulfonic Acid**.



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- To cite this document: BenchChem. [Application Note: Solid Phase Extraction Protocol for Perfluoropropanesulfonic Acid (PFPrS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3041934#solid-phase-extraction-spe-protocol-for-perfluoropropanesulfonic-acid]

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